![molecular formula C12H14N2S B4464447 6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4464447.png)
6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Overview
Description
6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound has been found to possess a range of biological activities, making it an important target for further investigation.
Mechanism of Action
The exact mechanism of action of 6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has significant biochemical and physiological effects. For example, it has been found to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to possess antitumor activity, which may make it a potential candidate for use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been found to possess a range of biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of new drugs based on the compound's biological activities. Additionally, further investigation of the compound's mechanism of action may help to shed light on its potential uses in various fields of research. Finally, studies aimed at improving the synthesis method for 6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile may help to make it a more readily available tool for scientific research.
Scientific Research Applications
6-ethyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. These properties make it a potential candidate for use in the development of new drugs for various diseases.
properties
IUPAC Name |
6-ethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h6,8H,2-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGYEAPEIPINX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(C(=S)N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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